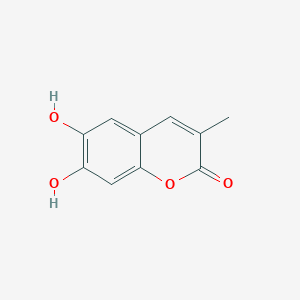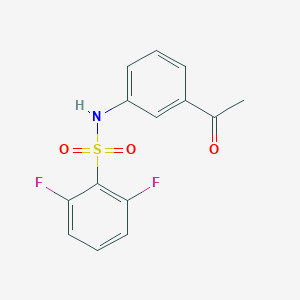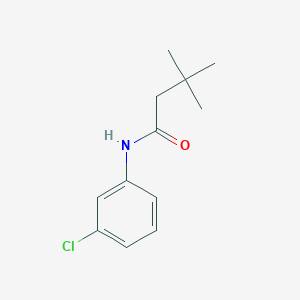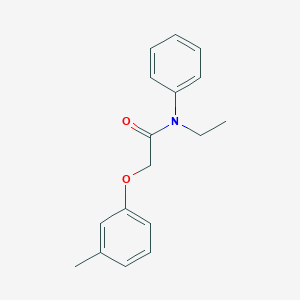
6,7-dihydroxy-3-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dihydroxy-3-methyl-2H-chromen-2-one is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It is commonly known as scopoletin and is found in various plants, including Artemisia annua, Eryngium foetidum, and Cassia alata. Scopoletin has been reported to possess various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects.
Mécanisme D'action
The mechanism of action of scopoletin is not fully understood. However, it has been reported to exert its biological effects through various mechanisms, including antioxidant activity, inhibition of inflammatory mediators, modulation of cell signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
Scopoletin has been reported to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which helps to scavenge free radicals and protect cells from oxidative damage. Scopoletin has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. In addition, scopoletin has been reported to exhibit antimicrobial activity against various pathogenic microorganisms, including bacteria, fungi, and viruses. Scopoletin has also been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Scopoletin has various advantages and limitations for lab experiments. One of the advantages is that it is a natural compound that can be easily extracted from plant sources. Scopoletin also possesses various biological activities, making it a useful compound for studying the mechanisms of various diseases and for developing potential therapeutic agents. However, one of the limitations of scopoletin is that it exhibits low solubility in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are various future directions for the study of scopoletin. One of the future directions is to further investigate the mechanisms of action of scopoletin and to identify the specific pathways and targets involved in its biological activities. Another future direction is to investigate the potential applications of scopoletin in the treatment of various diseases, including neurodegenerative diseases, cancer, and diabetes. In addition, future studies could focus on developing new methods for synthesizing scopoletin and improving its solubility in water, which could increase its potential applications in various types of experiments.
Conclusion:
In conclusion, 6,7-dihydroxy-3-methyl-2H-chromen-2-one, or scopoletin, is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It possesses various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Scopoletin has various advantages and limitations for lab experiments, and there are various future directions for its study, including investigating its mechanisms of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
Scopoletin can be synthesized by various methods, including chemical synthesis, microbial fermentation, and plant extraction. The chemical synthesis of scopoletin involves the condensation of salicylaldehyde and acetylacetone in the presence of a base catalyst. Microbial fermentation of scopoletin can be achieved by using various microorganisms, including Streptomyces sp. and Aspergillus terreus. Plant extraction of scopoletin involves the extraction of the compound from various plant sources using solvents such as ethanol, methanol, and water.
Applications De Recherche Scientifique
Scopoletin has been extensively studied for its potential therapeutic properties. It has been reported to possess various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Scopoletin has also been reported to exhibit neuroprotective effects and to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C10H8O4 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
6,7-dihydroxy-3-methylchromen-2-one |
InChI |
InChI=1S/C10H8O4/c1-5-2-6-3-7(11)8(12)4-9(6)14-10(5)13/h2-4,11-12H,1H3 |
Clé InChI |
AUKPTCDSMZHDDA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=C(C=C2OC1=O)O)O |
SMILES canonique |
CC1=CC2=CC(=C(C=C2OC1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)








![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)

